molecular formula C9H9NS B6233498 4-methyl-2-(methylsulfanyl)benzonitrile CAS No. 1247534-24-2

4-methyl-2-(methylsulfanyl)benzonitrile

Cat. No.: B6233498
CAS No.: 1247534-24-2
M. Wt: 163.2
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Description

4-Methyl-2-(methylsulfanyl)benzonitrile (C₉H₉NS, molecular weight 163.24 g/mol) is a substituted benzonitrile featuring a methyl group at the para position (C4) and a methylsulfanyl (SCH₃) group at the ortho position (C2) relative to the nitrile (-C≡N) functional group. The methylsulfanyl substituent is an electron-donating group via resonance, which modulates the electronic properties of the aromatic ring and nitrile group. This compound is structurally related to intermediates in pharmaceutical and agrochemical syntheses, where benzonitrile derivatives are valued for their versatility in functional group transformations .

For example, Ir-catalyzed reactions involving methylthio-substituted arenes and nitrile precursors have been reported for related compounds .

Properties

IUPAC Name

4-methyl-2-methylsulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSODMGVSRYWODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247534-24-2
Record name 4-methyl-2-(methylsulfanyl)benzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(methylsulfanyl)benzonitrile can be achieved through several methods. One common method involves the reaction of 4-methylbenzonitrile with methylthiol in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and phase transfer agents may also be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(methylsulfanyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted benzonitriles.

Scientific Research Applications

Organic Synthesis

4-Methyl-2-(methylsulfanyl)benzonitrile serves as a building block in organic synthesis. Its unique functional groups allow for the development of more complex molecules used in various chemical reactions, including:

  • Oxidation: Transforming the methylsulfanyl group into sulfoxides or sulfones.
  • Reduction: Converting the nitrile group into amines.

Table 1: Chemical Reactions Involving this compound

Reaction TypeReactants/ConditionsProducts
OxidationHydrogen peroxideSulfoxides, sulfones
ReductionLithium aluminum hydrideAmines
Nucleophilic SubstitutionVarious nucleophiles (amines, thiols)Substituted benzonitriles

Biological Research

The compound is being investigated for its potential biological activities , including:

  • Antimicrobial Properties: Studies have shown that derivatives of benzonitriles exhibit antimicrobial effects, suggesting that this compound may also have similar properties.
  • Interaction with Biomolecules: Its ability to act as a nucleophile allows it to interact with various biomolecules, potentially leading to therapeutic applications.

Case Study Example:
A study published in a peer-reviewed journal explored the interaction of sulfur-containing compounds with bacterial enzymes, indicating that compounds like this compound could inhibit bacterial growth through enzyme inhibition mechanisms.

Pharmaceutical Applications

In medicinal chemistry, this compound is being explored as a precursor in the synthesis of pharmaceutical compounds. Its structural features may contribute to the development of new drugs targeting specific diseases.

Table 2: Potential Pharmaceutical Applications

Application AreaDescription
Drug DevelopmentPrecursor for synthesizing new therapeutics
Targeted TreatmentsPotential use in designing drugs for specific conditions

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, particularly in creating high-performance materials.

Mechanism of Action

The mechanism of action of 4-methyl-2-(methylsulfanyl)benzonitrile involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function . The specific pathways and targets involved vary depending on the application and the biological context .

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : The methylsulfanyl group in the target compound enhances ring electron density, contrasting with electron-withdrawing groups like -CF₃ or -SO₂CH₃ in analogs. This difference influences reactivity in electrophilic substitution or nucleophilic addition reactions .
  • Applications : Methylsulfanyl-substituted nitriles are often intermediates in bioactive molecule synthesis, while CF₃ or sulfonyl analogs are prioritized in materials science due to enhanced polarity or thermal stability .

Reactivity and Functionalization

  • Nitrile Reactivity: The electron-donating SCH₃ group in this compound reduces the electrophilicity of the nitrile compared to analogs with electron-withdrawing substituents (e.g., -CF₃). This may slow down nitrile hydrolysis or cyano-group transformations .
  • This property is exploited to modulate compound polarity in drug design .

Spectroscopic and Physical Properties

  • NMR Shifts : The SCH₃ group in the target compound results in distinct ¹H NMR signals (δ ~2.5 ppm for SCH₃ protons) and ¹³C NMR shifts (δ ~15–20 ppm for SCH₃ carbon). In contrast, -CF₃ groups show characteristic ¹⁹F NMR signals .
  • Melting Points and Solubility : Methylsulfanyl derivatives generally exhibit lower melting points and higher lipophilicity than sulfonyl or CF₃ analogs, influencing their suitability for specific synthetic or formulation conditions .

Biological Activity

4-Methyl-2-(methylsulfanyl)benzonitrile is a compound that has garnered attention in scientific research due to its potential biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound, with the CAS number 1247534-24-2, features a benzonitrile structure with a methylsulfanyl group at the ortho position. This configuration enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as either a nucleophile or electrophile. This dual behavior allows it to form covalent bonds with various biomolecules, potentially altering their structure and function. The compound is believed to interact with enzymes and cellular pathways, which may lead to significant biological effects such as enzyme inhibition and modulation of signaling pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens remains limited.
  • Anticancer Potential : The compound's ability to interact with cellular targets suggests potential applications in cancer therapy. Further investigation into its cytotoxic effects on cancer cell lines is warranted.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting normal cellular functions and potentially leading to apoptosis in cancer cells .

Study 1: Anticancer Activity

A study investigating the cytotoxic effects of this compound on various cancer cell lines revealed promising results. The compound demonstrated significant cytotoxicity against breast and colon cancer cells, with IC50 values indicating effective inhibition of cell proliferation. The mechanism was attributed to apoptosis induction through caspase activation pathways .

Study 2: Enzyme Interaction

In another study, the compound was evaluated for its ability to inhibit certain enzymes involved in metabolic pathways. Results indicated that this compound effectively inhibited the activity of target enzymes, leading to altered metabolic profiles in treated cells .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
4-MethylbenzonitrileLacks methylsulfanyl groupLimited reactivity
4-(Methylthio)benzonitrileSimilar structure but different substituentsModerate activity
4-CyanothioanisoleDifferent substituentsVaries significantly

This table highlights how the presence of both methyl and methylsulfanyl groups in this compound contributes to its distinct chemical reactivity and biological activity compared to similar compounds.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological properties. Various substitution patterns have been explored, resulting in compounds with improved potency against specific biological targets. These findings underscore the importance of structural modifications in optimizing therapeutic potential .

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